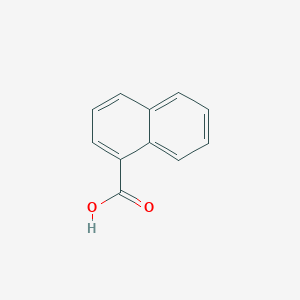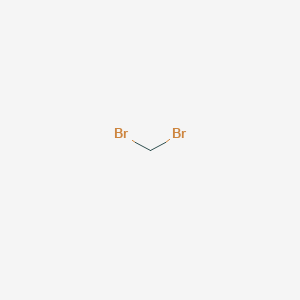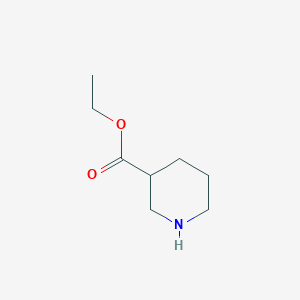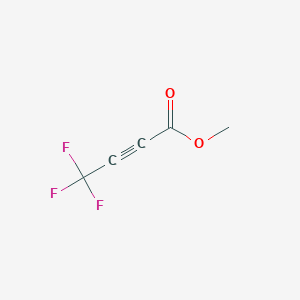
2-Butynoic acid, 4,4,4-trifluoro-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-2-butynoic acid methyl ester is a chemical compound with the molecular formula C5H3F3O2 and a molecular weight of 152.07 g/mol . It is also known by other names such as methyl 4,4,4-trifluoro-2-butynoate and methyl 4,4,4-trifluorobutynoate . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of trifluoromethyl and butynoic acid ester groups.
准备方法
The synthesis of 4,4,4-Trifluoro-2-butynoic acid methyl ester typically involves the reaction of trifluoroacetic acid derivatives with appropriate alkynes under controlled conditions . One common method involves the use of trifluoroacetic anhydride and propargyl alcohol in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
化学反应分析
4,4,4-Trifluoro-2-butynoic acid methyl ester undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,4,4-Trifluoro-2-butynoic acid methyl ester has several applications in scientific research:
作用机制
The mechanism of action of 4,4,4-Trifluoro-2-butynoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures . The pathways involved often include covalent bonding with active sites of enzymes or non-covalent interactions with protein surfaces .
相似化合物的比较
4,4,4-Trifluoro-2-butynoic acid methyl ester can be compared with similar compounds such as:
4,4,4-Trifluoro-3-methyl-2-butenoic acid: This compound has a similar trifluoromethyl group but differs in its unsaturated carbon chain structure.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: This compound contains an amino group and an ethyl ester, making it distinct in its reactivity and applications.
The uniqueness of 4,4,4-Trifluoro-2-butynoic acid methyl ester lies in its specific combination of trifluoromethyl and butynoic acid ester groups, which confer unique chemical properties and reactivity patterns .
属性
IUPAC Name |
methyl 4,4,4-trifluorobut-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3O2/c1-10-4(9)2-3-5(6,7)8/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIDXWUOPRURFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70577-95-6 |
Source


|
| Record name | methyl 4,4,4-trifluorobut-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes methyl 4,4,4-trifluorobut-2-ynoate a valuable reagent in heterocyclic chemistry?
A1: Methyl 4,4,4-trifluorobut-2-ynoate possesses unique characteristics that make it highly valuable for constructing trifluoromethylated heterocycles:
- Presence of multiple reactive sites: The molecule contains both an alkyne and an ester group, enabling diverse reactivity. [, , ] This allows for participation in multi-step reactions where it can act as a building block for complex structures.
- Trifluoromethyl (CF3) group: The electron-withdrawing nature of the CF3 group influences the reactivity of the alkyne, making it a good electrophile. [, , ] This property is crucial for its participation in copper-catalyzed reactions.
- Formation of valuable heterocycles: Methyl 4,4,4-trifluorobut-2-ynoate has been successfully employed in the synthesis of trifluoromethylated pyrrolo[1,2-a]quinolines [] and pyrrolo[2,1-a]isoquinolines. [] These heterocyclic scaffolds are of significant interest due to their presence in various bioactive molecules.
Q2: Could you elaborate on the role of copper catalysts in reactions involving methyl 4,4,4-trifluorobut-2-ynoate?
A2: Copper catalysts play a crucial role in facilitating cascade reactions involving methyl 4,4,4-trifluorobut-2-ynoate.
- C-H Alkynylation: Copper(I) catalysts, such as CuI, enable the activation of C-H bonds in substrates like quinolines and isoquinolines, allowing them to undergo alkynylation with methyl 4,4,4-trifluorobut-2-ynoate. [, ]
- Intramolecular Cyclization: Following the C-H alkynylation, copper(II) species, generated in situ or added separately, promote the intramolecular cyclization of the intermediate alkynyl-substituted dihydroquinolines (or dihydroisoquinolines) to form the desired tricyclic heterocycles. [, ]
- Mild Reaction Conditions: The use of copper catalysts allows these reactions to proceed under relatively mild conditions, which is important for preserving the integrity of the substrates and preventing unwanted side reactions. [, ]
Q3: The research mentions achieving "one-pot" synthesis. What are the advantages of this approach when using methyl 4,4,4-trifluorobut-2-ynoate?
A3: The "one-pot" synthesis approach, where multiple reactions occur sequentially in a single reaction vessel without the need for isolation of intermediates, offers several advantages:
- Increased Efficiency: This significantly streamlines the synthesis process, reducing time and resource consumption. [, ] Instead of isolating and purifying intermediates, the reaction proceeds seamlessly to the final product.
- Higher Yields: By minimizing purification steps, one-pot syntheses often lead to higher overall yields as losses associated with each isolation and purification are minimized. [, ]
- Simpler Procedures: This approach simplifies experimental procedures, making them more accessible and practical for broader applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
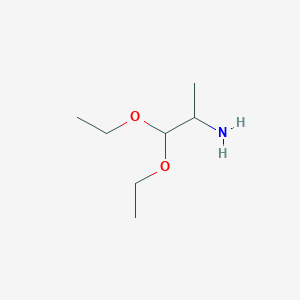



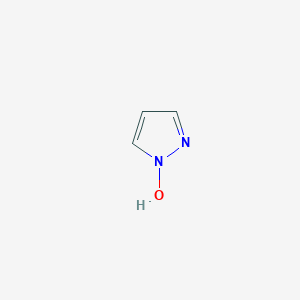


![[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B42706.png)

